methyl 3-aminothieno[3,2-c]quinoline-2-carboxylate
Overview
Description
Methyl 3-aminothieno[3,2-c]quinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a thienoquinoline core fused with an amino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-aminothieno[3,2-c]quinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thienoquinoline derivatives under specific conditions. For instance, the reaction of 2-aminothiophene with 2-chloroquinoline-3-carboxylic acid in the presence of a base can yield the desired product . The reaction conditions often involve heating the mixture in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the use of recyclable catalysts and greener solvents is often explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminothieno[3,2-c]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted thienoquinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-aminothieno[3,2-c]quinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl 3-aminothieno[3,2-c]quinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target. Studies have shown that the compound can interact with DNA, proteins, and other biomolecules, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-aminothieno[2,3-b]quinoline-2-carboxylate
- 4-Hydroxy-2-quinolones
- 3-Acetylquinoline Derivatives
Uniqueness
Methyl 3-aminothieno[3,2-c]quinoline-2-carboxylate is unique due to its specific thienoquinoline core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher potency in biological assays and greater stability under various conditions .
Properties
IUPAC Name |
methyl 3-aminothieno[3,2-c]quinoline-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-13(16)12-10(14)8-6-15-9-5-3-2-4-7(9)11(8)18-12/h2-6H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDRKDTNBVYPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C3=CC=CC=C3N=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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